molecular formula C11H20N4O B12283340 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol

2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol

Cat. No.: B12283340
M. Wt: 224.30 g/mol
InChI Key: CRLCZYITPLTDBA-UHFFFAOYSA-N
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Description

2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.30 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and allows for the formation of 1,2,3-triazole rings. The general synthetic route involves the following steps:

    Preparation of the Alkyne and Azide Precursors: The alkyne and azide precursors are synthesized separately. The alkyne precursor can be prepared by reacting cyclohexanone with propargyl bromide, while the azide precursor is synthesized by reacting dimethylamine with sodium azide.

    Click Reaction: The alkyne and azide precursors are then subjected to a copper-catalyzed cycloaddition reaction.

Industrial Production Methods

Industrial production of 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol involves its interaction with molecular targets through the triazole ring. The triazole ring can coordinate with metal ions, enhancing the reactivity of the compound in catalytic processes. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-[4-[(dimethylamino)methyl]triazol-1-yl]cyclohexan-1-ol

InChI

InChI=1S/C11H20N4O/c1-14(2)7-9-8-15(13-12-9)10-5-3-4-6-11(10)16/h8,10-11,16H,3-7H2,1-2H3

InChI Key

CRLCZYITPLTDBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN(N=N1)C2CCCCC2O

Origin of Product

United States

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